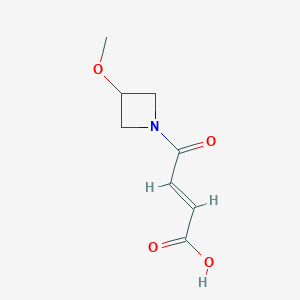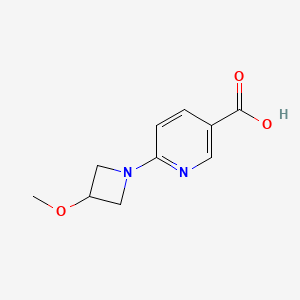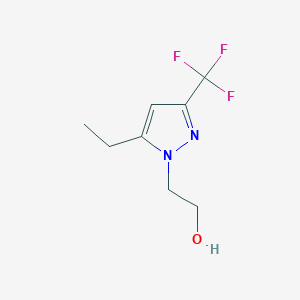
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
Vue d'ensemble
Description
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol, also known as 2-E-TFMP, is a chemical compound that has been studied for its potential uses in a variety of scientific applications. It is a member of the pyrazole family of compounds and is composed of two carbon atoms, five hydrogen atoms, one nitrogen atom, two oxygen atoms, and three fluorine atoms. It has a molecular weight of 256.3 g/mol and a melting point of 67°C. 2-E-TFMP is a colorless, oily liquid with a faint odor.
Applications De Recherche Scientifique
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol has been studied for its potential uses in a variety of scientific applications. It has been used as a reagent in the synthesis of a variety of compounds, such as pyrazole derivatives, pyridine derivatives, and pyrimidine derivatives. It has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry. In addition, it has been studied for its potential use as a corrosion inhibitor, a surfactant, and a flame retardant.
Mécanisme D'action
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form complexes with other molecules, such as metal ions. It also acts as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to form covalent bonds with other molecules, such as organic molecules.
Biochemical and Physiological Effects
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, it has been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol has several advantages for use in laboratory experiments. It is inexpensive, stable, and easily obtained. It is also soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, it also has some limitations. It is not very soluble in water, and it can react with some organic compounds, making it unsuitable for some reactions.
Orientations Futures
There are a number of potential future directions for the use of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol. It could be further studied for its potential use as a corrosion inhibitor, a surfactant, and a flame retardant. It could also be studied for its potential use as a catalyst for organic reactions. In addition, it could be studied for its potential use in the synthesis of novel compounds, such as pyrazole derivatives, pyridine derivatives, and pyrimidine derivatives. Finally, it could be studied for its potential effects on biochemical and physiological processes, such as the inhibition of cyclooxygenase, acetylcholinesterase, and lipoxygenase.
Propriétés
IUPAC Name |
2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-2-6-5-7(8(9,10)11)12-13(6)3-4-14/h5,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYCMGSHNNPMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





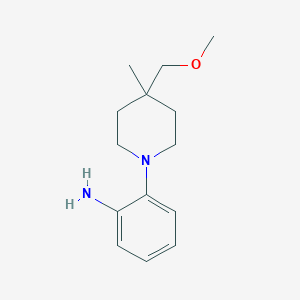
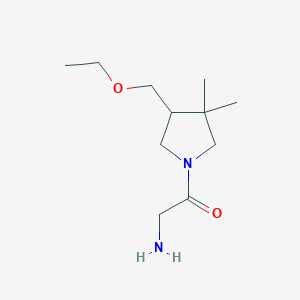
![2-Chloro-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491123.png)
![4-(Ethoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1491124.png)

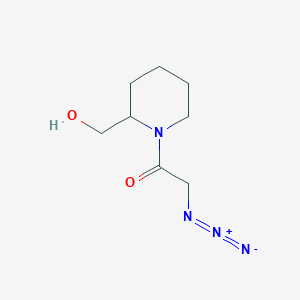
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491130.png)
![(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491132.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)butanoic acid](/img/structure/B1491135.png)

